molecular formula C14H12O2 B3178390 Benzophenone, 4-hydroxy-3-methyl- CAS No. 5326-42-1

Benzophenone, 4-hydroxy-3-methyl-

Cat. No. B3178390
CAS RN: 5326-42-1
M. Wt: 212.24 g/mol
InChI Key: UDGHTNPEJPFNIP-UHFFFAOYSA-N
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Description

Benzophenone, 4-hydroxy-3-methyl- (also known as 4-hydroxy-3-methylbenzophenone, 4-HMBP, and 4-Methylbenzophenone) is an organic compound belonging to the benzophenone family. It is a white crystalline solid with a melting point of around 100°C and a boiling point of 224°C. Benzophenone, 4-hydroxy-3-methyl- is used in various applications, such as in the synthesis of organic molecules, in the synthesis of pharmaceuticals, and in the study of biochemical and physiological effects.

Scientific Research Applications

Presence in Biological Samples

  • Benzophenones, including 4-hydroxybenzophenone (4-HBP), have been detected in amniotic fluid, cord blood, and fetal blood. This indicates that these compounds can pass through the placental barrier from pregnant women to fetuses, calling for further investigation into their toxicokinetic and potential endocrine-disrupting properties (Krause et al., 2018).

Environmental and Health Impact

  • Benzophenone-3 (BP-3), a related compound, is used as a UV filter in skincare and as a food additive. Studies have linked high levels of BP-3 exposure to changes in birth weight and gestational age in humans and reproductive effects in animals. This suggests potential endocrine-disrupting effects (Ghazipura et al., 2017).
  • The formation of estrogenic products from benzophenone after exposure to sunlight has been observed, indicating a potential risk when these compounds are present in the environment (Hayashi et al., 2006).

Photocatalytic Degradation

  • Studies on the photocatalytic degradation of Benzophenone-3 (BP-3) using catalysts like PbO/TiO2 and Sb2O3/TiO2 have shown promising results in breaking down this compound under UV irradiation. This is significant for mitigating its environmental impact (Wang et al., 2019).

Metabolism and Bioavailability

  • The metabolism of benzophenone-3 by rat and human liver microsomes has been studied, revealing the formation of metabolites with varying estrogenic and anti-androgenic activities. This research provides insights into how these compounds are processed in the body and their potential hormonal effects (Watanabe et al., 2015).

properties

IUPAC Name

(4-hydroxy-3-methylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHTNPEJPFNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967825
Record name (4-Hydroxy-3-methylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone, 4-hydroxy-3-methyl-

CAS RN

5326-42-1
Record name Benzophenone, 4-hydroxy-3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-3-methylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6.17 g of 4-methoxy-3-methylbenzophenone, 65 ml of glacial acetic acid and 103 ml of a 62 percent hydrobromic acid solution is heated to boiling under reflux for 3 hours. The dark solution obtained is concentrated, extracted with ethyl acetate and the organic phase is dried and evaporated. The residue is chromatographed on silica gel with hexane:ethyl acetate (7:3). There are obtained 2.90 g (50%) of 3-methyl-4-hydroxybenzophenone as a yellowish solid with a m.p. of 170°-173° .
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65 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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